4-Bromo-2-chloro-6-methylbenzoic acid
Overview
Description
4-Bromo-2-chloro-6-methylbenzoic acid is a useful research compound. Its molecular formula is C8H6BrClO2 and its molecular weight is 249.49 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzoic acid derivatives are generally known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that bromination, chlorination, and methylation can significantly alter the properties of benzoic acid, potentially enhancing its reactivity or binding affinity . The presence of bromine and chlorine might enhance the compound’s electrophilic nature, facilitating interactions with biological targets .
Biochemical Pathways
Benzoic acid derivatives can participate in a variety of biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
They are primarily metabolized in the liver and excreted in the urine .
Result of Action
Modifications to the benzoic acid structure, such as bromination, chlorination, and methylation, can potentially alter its biological activity, leading to diverse cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-chloro-6-methylbenzoic acid. Factors such as pH, temperature, and the presence of other molecules can affect its reactivity and interactions with biological targets .
Biological Activity
4-Bromo-2-chloro-6-methylbenzoic acid is a benzoic acid derivative that has garnered attention for its diverse biological activities and potential applications in pharmaceuticals. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : CHBrClO
Molecular Weight : Approximately 249.49 g/mol
Structural Features : The compound features bromine and chlorine substituents at the 4 and 2 positions, respectively, along with a methyl group at the 6 position on the benzene ring. These modifications significantly influence its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents enhance its binding affinity, which can lead to modulation of biochemical pathways. The compound may act as an inhibitor or modulator in several enzymatic reactions, influencing processes such as inflammation and microbial resistance.
Biological Activities
- Anti-inflammatory Activity : Preliminary studies suggest that this compound exhibits anti-inflammatory properties. This is likely due to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens, making it a candidate for further development in treating infections.
- Enzyme Inhibition : Specific studies indicate that modifications in the benzoic acid structure can enhance the inhibition of certain enzymes, which is crucial for drug design aimed at targeting diseases like diabetes and cancer .
Case Studies
- Synthesis and Biological Evaluation : A study demonstrated the synthesis of this compound through various methods, highlighting its role as an intermediate in synthesizing more complex pharmaceutical compounds . The evaluation showed promising results in terms of biological activity against specific targets.
- Comparative Analysis with Similar Compounds : Research comparing this compound with structurally similar compounds revealed significant differences in biological activity due to variations in halogen placement and additional functional groups. For instance, compounds with different halogen substitutions exhibited varying degrees of enzyme inhibition, emphasizing the importance of structural modifications .
Data Table: Comparison of Biological Activities
Compound Name | Activity Type | Observations |
---|---|---|
This compound | Anti-inflammatory | Inhibits pro-inflammatory cytokines |
2-Bromo-4-chloro-6-methylbenzoic acid | Antimicrobial | Effective against Gram-positive bacteria |
2-Chloro-4-bromo-6-methylbenzoic acid | Enzyme inhibition | Higher potency compared to non-halogenated variants |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is primarily metabolized in the liver and excreted via urine. Environmental factors such as pH and temperature can affect its stability and reactivity, which are critical considerations for therapeutic applications .
Properties
IUPAC Name |
4-bromo-2-chloro-6-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIIFCWVWHSUIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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